(+)-Strigolactone GR24

Catalog No.
S1798700
CAS No.
151716-22-2
M.F
C₁₇H₁₄O₅
M. Wt
298.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Strigolactone GR24

CAS Number

151716-22-2

Product Name

(+)-Strigolactone GR24

Molecular Formula

C₁₇H₁₄O₅

Molecular Weight

298.29

Synonyms

3aR-[3E(R*),3aα,8bα]]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one; (3E,3aR,8bS)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-o

Plant Biology and Agriculture

  • Plant development and stress response

    Studies have explored the role of GR24 in regulating plant growth and development. It can suppress shoot branching, promoting root growth []. Research also suggests GR24 application can positively influence plant tolerance to stresses like salinity by impacting stress-related metabolites and antioxidant enzyme activities [].

  • Mycorrhizal interactions

    GR24 acts as a signal molecule that influences communication between plants and arbuscular mycorrhizal (AM) fungi. These fungi form symbiotic relationships with plant roots, enhancing nutrient uptake. Studies have shown that GR24 can stimulate the growth and development of AM fungi [].

Medical Research

  • Anti-cancer properties

    Research suggests GR24 may have anti-cancer properties. Studies have observed its ability to inhibit the proliferation of cancer cells and DNA synthesis []. However, more research is needed to understand its potential as an anti-cancer agent.

  • Other potential health benefits

    Preliminary studies suggest GR24 may have other health benefits, including anti-inflammatory effects and the ability to inhibit energy metabolism in fat cells []. Further research is needed to confirm these findings and explore potential applications.

(+)-Strigolactone GR24 is a synthetic analog of natural strigolactones, which are plant hormones that play crucial roles in regulating plant growth and development. Strigolactones are involved in various physiological processes, including the inhibition of shoot branching, promotion of root hair elongation, and modulation of lateral root formation. GR24 specifically interacts with the α/β-hydrolase DWARF14 receptor in plants, initiating a signaling cascade that influences plant architecture and responses to environmental stimuli. This compound has garnered attention for its potential applications in agriculture and medicine due to its unique biological activities.

GR24 mimics natural strigolactones by binding to specific receptors in plants, triggering various signaling pathways []. These pathways influence several processes, including:

  • Shoot branching inhibition: GR24 suppresses the development of side shoots, promoting a main stem with apical dominance [].
  • Root parasitic weed germination: GR24 stimulates the germination of seeds from parasitic plants like Striga [].
  • Arbuscular mycorrhizal symbiosis: GR24 promotes the formation of beneficial associations between plant roots and mycorrhizal fungi [].
  • Abiotic stress tolerance: Studies suggest GR24 application can enhance plant tolerance to stresses like salinity.
  • Mild skin or eye irritation: Organic compounds with similar structures can cause irritation upon contact.
  • Disruption of plant growth at high doses: Excessive strigolactone signaling can lead to stunted plant growth.
That are essential for its synthesis and functionalization:

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, often utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: This involves replacing one atom or group with another, frequently using halogens or nucleophiles.
  • Cyclization: The formation of ring structures through various mechanisms is also a key reaction pathway for GR24.

The synthesis pathway incorporates a convergent strategy combining two key fragments: a tetrahydrofuran ring and a tricyclic lactone ring, linked through palladium-catalyzed cross-coupling reactions .

The biological activity of (+)-Strigolactone GR24 is primarily linked to its role as a signaling molecule in plants. It has been shown to:

  • Regulate Plant Development: GR24 influences lateral root formation and elongation of root hairs and hypocotyls by affecting microtubule dynamics and organization in plant cells .
  • Inhibit Shoot Branching: By activating the DWARF14 receptor, GR24 triggers a signaling cascade that suppresses axillary bud growth .
  • Induce Apoptosis in Cancer Cells: Studies have indicated that GR24 exhibits cytotoxic effects on various cancer cell lines, promoting apoptosis and influencing cell cycle progression .

The synthesis of (+)-Strigolactone GR24 can be achieved through several methods, with a notable approach involving:

  • Starting Materials: Utilizing inexpensive precursors such as 4-penten-2-ol and 2-methylpropanal.
  • Reactions: Employing diastereoselective aldol reactions to create the tetrahydrofuran fragment and ring-closing metathesis for the tricyclic lactone.
  • Coupling: The final compound is formed through palladium-catalyzed cross-coupling reactions, allowing for efficient production in multigram quantities .

(+)-Strigolactone GR24 has diverse applications across different fields:

  • Agriculture: Used to manipulate plant growth patterns, enhance crop yields, and improve nutrient uptake efficiency.
  • Medicine: Investigated for its potential anti-cancer properties by inducing apoptosis in tumor cells and modulating cell cycle dynamics .
  • Research Tool: Serves as a valuable tool for studying strigolactone signaling pathways and their effects on plant physiology.

Research has demonstrated that (+)-Strigolactone GR24 interacts primarily with the DWARF14 receptor, which is crucial for strigolactone signaling in plants. This interaction leads to:

  • Signal Transduction: Initiation of downstream signaling pathways involving F-box proteins like MORE AXILLIARY GROWTH 2 (MAX2), which mediate the degradation of transcriptional repressors .
  • Physiological Responses: Modulation of various developmental processes such as shoot branching suppression and root hair elongation .

Several compounds share structural similarities with (+)-Strigolactone GR24, but each exhibits unique properties:

Compound NameStructural FeaturesUnique Properties
Natural StrigolactonesNaturally occurring with varied structuresInvolved in symbiotic relationships with mycorrhizal fungi
Indanone-derived AnalogContains indanone core structureExhibits potent cytotoxic properties against cancer cells
EGO10Similar to GR24 but structurally distinctInduces apoptosis and G1 cell cycle arrest
TIS108Inhibitor of strigolactone biosynthesisUsed to study strigolactone signaling pathways
ContalactoneA contaminant formed during synthesisActs as a strigolactone mimic

(+)-Strigolactone GR24 stands out due to its synthetic nature and specific interactions with plant receptors that regulate growth processes, making it an important compound for both agricultural and medicinal research.

The development of (+)-Strigolactone GR24 traces its origins to the pioneering work on strigolactones that began with the isolation of strigol from cotton plants in 1966. However, the structural elucidation of naturally occurring strigolactones proved challenging due to their minute concentrations in plant tissues, taking nearly two decades to fully characterize the original strigol compound. This difficulty in obtaining sufficient quantities of natural strigolactones for research purposes created an urgent need for synthetic analogs that could replicate their biological activities.

The synthesis of GR24 was developed as part of broader efforts to create accessible strigolactone analogs for research applications. The compound was designed to maintain the essential structural features of natural strigolactones while providing improved stability and easier synthetic accessibility. The development process involved systematic structure-activity relationship studies that identified the critical molecular components required for strigolactone bioactivity, particularly focusing on the butenolide D-ring system and its connection to the tricyclic lactone structure.

The chemical characterization of (+)-Strigolactone GR24 reveals a molecular formula of C17H14O5 with a molecular weight of 298.29 grams per mole. The compound exhibits the characteristic strigolactone architecture consisting of a tricyclic lactone system (rings A, B, and C) connected to a butenolide ring (ring D) via an enol ether linkage. The stereochemical configuration of (+)-Strigolactone GR24 includes (3aS,8bR) configuration in the indenofuranone moiety and S configuration at the chiral center in the furanone ring.

Initial biological activity assessments demonstrated that (+)-Strigolactone GR24 possessed potent germination-stimulating activity toward parasitic weed seeds, with effective concentrations in the range of 10^-9 to 10^-8 molar levels. These early characterization studies established the compound's utility as a research tool and confirmed its ability to mimic the biological functions of naturally occurring strigolactones.

Classification within Synthetic Strigolactone Analogs

(+)-Strigolactone GR24 occupies a central position within the broader family of synthetic strigolactone analogs, serving as both a reference standard and a structural template for analog development. The compound belongs to the class of canonical strigolactone mimics, which maintain the complete four-ring system characteristic of natural strigolactones, in contrast to simplified analogs that may lack certain structural components.

Within the synthetic analog classification system, (+)-Strigolactone GR24 is distinguished by its indenofuranone-based tricyclic system, which differs from the naturally occurring ABC ring arrangements found in compounds like strigol or orobanchol. This structural variation has proven advantageous for research applications, as it provides comparable biological activity while offering enhanced chemical stability and synthetic accessibility compared to natural strigolactones.

The compound exists as part of a racemic mixture when synthesized using standard protocols, containing both (+)-GR24 and (-)-GR24 enantiomers. The (+)-enantiomer specifically refers to the form that is recognized by the D14 receptor protein in plants, which is responsible for canonical strigolactone signaling pathways. This enantiomeric specificity has important implications for biological activity, as the (+)-form typically exhibits higher potency in strigolactone-mediated responses compared to its (-)-counterpart.

Comparative studies with other synthetic analogs have established (+)-Strigolactone GR24 as a benchmark compound for activity assessments. Research has shown that while newer analogs such as the Methyl Phenlactonoates series may exhibit superior activity in specific applications, (+)-Strigolactone GR24 remains the most widely used and well-characterized synthetic strigolactone for fundamental research. Its extensive use across multiple research groups has generated a substantial database of biological activity data, making it an invaluable reference compound for comparative studies.

Significance in Plant Hormone Research

The significance of (+)-Strigolactone GR24 in plant hormone research extends far beyond its original application as a germination stimulant for parasitic weeds. The compound has become instrumental in elucidating the multifaceted roles of strigolactones in plant development, environmental adaptation, and inter-organismal signaling. Its availability and biological activity have enabled researchers to investigate strigolactone functions across diverse plant species and developmental stages.

One of the most significant contributions of (+)-Strigolactone GR24 to plant hormone research has been in understanding shoot branching regulation. Application of the compound to strigolactone-deficient mutants consistently rescues their excessive branching phenotype, demonstrating its effectiveness in inhibiting axillary bud outgrowth. These studies have revealed that strigolactones function as mobile signals that integrate environmental information with developmental programs to optimize plant architecture.

The compound has also been crucial in advancing understanding of root system architecture regulation. Research using (+)-Strigolactone GR24 has demonstrated that strigolactones modulate primary root elongation, lateral root development, and root hair formation through complex interactions with auxin signaling pathways. These findings have revealed that strigolactone effects on root development are highly dependent on the auxin status of the plant, with the compound exhibiting both stimulatory and inhibitory effects depending on local auxin concentrations.

Studies investigating the evolutionary origins of strigolactone signaling have relied heavily on (+)-Strigolactone GR24 to probe strigolactone functions in early-diverging plant lineages. Application of the compound to liverworts, mosses, and charophyte green algae has revealed that the primitive function of strigolactones was likely related to rhizoid elongation rather than symbiotic signaling. These discoveries have fundamentally reshaped our understanding of strigolactone evolution and function.

The compound has enabled detailed investigations of strigolactone signaling mechanisms at the molecular level. Proteomic studies using (+)-Strigolactone GR24 treatment have identified downstream targets of strigolactone signaling, including enzymes involved in flavonol biosynthesis. These metabolomic investigations have revealed that strigolactone signaling leads to the accumulation of specific flavonols, providing insights into the biochemical consequences of strigolactone perception.

Comparative Positioning among Natural and Synthetic Strigolactones

The positioning of (+)-Strigolactone GR24 within the broader strigolactone landscape requires consideration of both its relationship to naturally occurring strigolactones and its performance relative to other synthetic analogs. Comparative activity studies have established benchmarks for evaluating the relative potency and specificity of different strigolactone compounds across various biological assays.

In germination bioassays using parasitic weed seeds, (+)-Strigolactone GR24 demonstrates activity levels comparable to naturally occurring strigolactones such as sorgolactone. Dose-response studies have shown that (+)-Strigolactone GR24 exhibits effective concentrations in the 10^-9 to 10^-8 molar range for Striga hermonthica germination, which is within the same order of magnitude as natural strigolactones. However, the compound shows somewhat reduced potency compared to some natural variants, with effective concentrations typically being 2-3 fold higher than the most active natural strigolactones.

Comparative studies with other synthetic analogs have revealed important structure-activity relationships that position (+)-Strigolactone GR24 as a versatile but not necessarily optimal compound for all applications. Recent research has identified analogs such as MP16 from the Methyl Phenlactonoates series that exhibit higher efficiency in inhibiting shoot branching and triggering parasitic seed germination compared to (+)-Strigolactone GR24. Similarly, certain indanone-derived analogs have shown superior activity in specific bioassays, particularly in anti-cancer applications.

The following table summarizes comparative activity data for (+)-Strigolactone GR24 relative to other strigolactone compounds:

Compound TypeGermination Activity (ED50)Shoot Branching InhibitionStabilitySynthetic Accessibility
Natural Strigolactones10^-10 - 10^-9 MHighLowVery Low
(+)-Strigolactone GR2410^-9 - 10^-8 MHighModerateHigh
Methyl Phenlactonoates10^-10 - 10^-9 MVery HighHighModerate
Indanone DerivativesVariableModerateHighModerate

Despite the availability of more potent analogs, (+)-Strigolactone GR24 maintains its position as the standard reference compound due to several factors. Its extensive characterization across multiple biological systems provides a robust foundation for comparative studies. The compound's moderate stability and high synthetic accessibility make it practical for routine research use. Additionally, the substantial literature base associated with (+)-Strigolactone GR24 enables researchers to build upon established protocols and compare results across different laboratories and research groups.

The universality of (+)-Strigolactone GR24 as a research tool is further enhanced by its ability to activate both canonical strigolactone signaling pathways and some non-canonical responses. This broad activity spectrum makes it particularly valuable for investigating the complex network of strigolactone-related signaling pathways in plants. However, this same broad activity profile can also present challenges when studying specific signaling pathways, as the compound may trigger multiple responses simultaneously.

(+)-Strigolactone GR24 is a synthetic strigolactone analog with the molecular formula C₁₇H₁₄O₅ and a molecular weight of 298.29 grams per mole [1] [18]. The compound is assigned Chemical Abstracts Service number 76974-79-3 and is catalogued in PubChem under the compound identification number 11358436 [18]. The International Union of Pure and Applied Chemistry systematic name for this compound is (3E,3aR,8bS)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one [18].

The structural characterization of (+)-Strigolactone GR24 reveals a complex heterocyclic architecture consisting of multiple fused ring systems [9]. The compound represents one of the two enantiomers of the racemic mixture commonly referred to as rac-GR24, which has been extensively utilized in strigolactone research [40]. Nuclear magnetic resonance spectroscopy and X-ray crystallography have confirmed the absolute configuration of the stereogenic centers within the molecule [14].

PropertyValue
Molecular FormulaC₁₇H₁₄O₅
Molecular Weight (g/mol)298.29
Chemical Abstracts Service Number76974-79-3
PubChem Compound Identification11358436
International Union of Pure and Applied Chemistry Name(3E,3aR,8bS)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one

Stereochemistry and Configurational Analysis

The stereochemistry of (+)-Strigolactone GR24 is characterized by multiple chiral centers that define its three-dimensional structure and biological activity [11] [23]. The compound possesses the (3E,3aR,8bS) configuration in the indenofuranone moiety and exhibits R configuration at the chiral center in the furanone ring [18]. This stereochemical arrangement is particularly significant as it corresponds to the natural configuration found in endogenous strigolactones [24].

Research has demonstrated that the (2R) configuration at the carbon-2' position is critical for hormonal activity in plant systems [11]. The stereochemical requirements for biological activity have been extensively studied, revealing that the R configuration at this position determines the steric position of the D-ring relative to the enol ether olefin bond [11]. Configurational analysis using chiral polymeric surfactant capillary electrophoresis has enabled the separation and characterization of individual enantiomers [14].

The enantiomeric composition significantly influences the biological response, with natural strigolactones consistently exhibiting the R configuration at the 2' position [24]. Molecular docking studies have indicated that the (R)-GR24 enantiomer binds more strongly than the (S)-GR24 enantiomer to receptor proteins, supporting the importance of absolute configuration for biological activity [9].

StereoisomerConfigurationNatural Configuration StatusRelative Activity
(-)-GR24(3E,3aS,8bR) with (2S) in D-ringNon-naturalActive
(+)-GR24(3E,3aR,8bS) with (2R) in D-ringNatural-likeMore active
rac-GR24Racemic mixture (1:1 ratio)MixedMixed response

Structural Features: ABC-Ring and D-Ring Components

The molecular architecture of (+)-Strigolactone GR24 consists of two distinct structural domains: the tricyclic lactone component (ABC rings) and the butenolide moiety (D-ring) connected through an enol ether bridge [9] [21]. The ABC-ring system forms the core tricyclic lactone structure, while the D-ring represents the hydroxymethyl butenolide portion that is conserved across all strigolactone molecules [11].

The ABC-ring component comprises a fused indeno[1,2-b]furan-2-one system that provides the structural backbone of the molecule [9]. This tricyclic lactone portion exhibits significant structural similarity to natural strigolactones, although synthetic modifications have been introduced to enhance stability and biological activity [35]. The rigid tricyclic framework constrains the molecular conformation and influences the spatial arrangement of functional groups.

The D-ring component consists of a 4-methyl-5-oxo-2,5-dihydrofuran-2-yl moiety that serves as the conserved pharmacophore responsible for biological activity [9] [24]. This butenolide ring contains a methyl substituent at the 4' position, which is characteristic of natural strigolactones and essential for receptor recognition [38]. The enol ether bridge connecting the C and D rings represents a crucial structural feature that enables enzymatic hydrolysis during signal transduction processes [24].

Structural analysis has revealed that the D-ring and enol ether bond constitute the conserved region that occurs naturally in all strigolactones [9]. The specific geometry of this linkage determines the accessibility of the molecule to enzymatic cleavage sites and influences the binding affinity to receptor proteins [33].

Physical Properties and Solubility Parameters

(+)-Strigolactone GR24 exists as a crystalline solid under standard laboratory conditions [4] [7]. The compound exhibits limited solubility in aqueous media but demonstrates good solubility in polar organic solvents including dimethyl sulfoxide, methanol, and acetone [4] [8]. These solubility characteristics are consistent with the lipophilic nature of the molecule and its intended biological function as a signaling compound.

The computed partition coefficient (XLogP3-AA) for the compound is 2.2, indicating moderate lipophilicity [18]. This value reflects the balance between hydrophobic ring systems and polar functional groups within the molecular structure. The hydrogen bond donor count is zero, while the hydrogen bond acceptor count is five, corresponding to the oxygen atoms present in the lactone and ether functionalities [18].

Storage recommendations specify maintenance at temperatures between -20°C and -18°C to ensure long-term stability [4] [20]. The compound should be protected from light exposure and moisture to prevent degradation [20]. Under appropriate storage conditions, the material maintains chemical integrity for extended periods.

The rotatable bond count is two, reflecting the conformational flexibility around the enol ether bridge [18]. The exact mass has been determined as 298.08412354 daltons using high-resolution mass spectrometry [18].

PropertyValue
Physical StateSolid (crystalline)
Solubility (Primary)Dimethyl sulfoxide, Methanol, Acetone
Solubility (Aqueous)Limited water solubility
Partition Coefficient (XLogP3-AA)2.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Storage Temperature-20°C to -18°C
Light SensitivitySensitive (store in dark)

Chemical Stability and Reactivity Profiles

The chemical stability of (+)-Strigolactone GR24 varies significantly depending on the environmental conditions and presence of nucleophilic species [12] [13]. In aqueous solutions, the compound undergoes hydrolysis through a Michael addition-elimination mechanism, with the reaction rate being dependent on pH and the concentration of nucleophiles [12]. This hydrolytic process leads to the detachment of the butenolide ring, which plays a crucial role in the signal transduction process [13].

Kinetic studies have demonstrated that the stability of the compound in different solvents follows a predictable pattern [13]. In polar protic solvents such as methanol and water, the molecule exhibits moderate stability with measurable degradation occurring over extended periods [45]. Conversely, in polar aprotic solvents like dimethyl sulfoxide, the compound demonstrates enhanced stability, making these solvents suitable for stock solution preparation [45].

The reactivity profile indicates particular susceptibility to nucleophilic attack at the enol ether bridge [12]. Mass spectral analysis has confirmed that the primary degradation pathway involves cleavage of the connection between the tricyclic lactone and butenolide components [12]. Temperature significantly influences the degradation kinetics, with lower temperatures substantially extending the half-life of the compound [45].

Thermodynamic analysis reveals that the hydrolysis reaction proceeds through formation of intermediate complexes before complete bond cleavage [12]. The presence of water accelerates degradation processes, while anhydrous conditions promote stability [45]. These characteristics necessitate careful consideration of experimental conditions when utilizing the compound in research applications.

ConditionStability ProfileNotes
Aqueous solution (pH 7)Moderate (hydrolysis prone)pH and nucleophile dependent
Organic solvents (dimethyl sulfoxide)Good stabilitySuitable for stock solutions
Nucleophilic conditionsSusceptible to Michael additionButenolide ring cleavage
Low temperature (-20°C)High stabilityRecommended storage
Light exposurePhotosensitiveStore in dark conditions
Anhydrous conditionsStableMoisture sensitive

Spectroscopic Characterization

Spectroscopic characterization of (+)-Strigolactone GR24 has been accomplished using multiple analytical techniques that provide complementary structural information [14] [16]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various ring systems and functional groups within the molecule [16]. The spectral data confirm the presence of aromatic protons from the indeno ring system and methyl protons from the butenolide substituent.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, enabling complete assignment of all carbon atoms within the molecular structure [16]. The spectroscopic data support the proposed connectivity and confirm the presence of carbonyl carbons characteristic of the lactone functionalities [16].

Mass spectrometry analysis yields a molecular ion peak at mass-to-charge ratio 298, consistent with the molecular formula [16]. Fragmentation pattern analysis reveals characteristic loss of specific molecular fragments, including cleavage products resulting from the separation of the ABC and D ring components [34]. These fragmentation pathways provide valuable information for structural confirmation and purity assessment.

X-ray crystallography has been employed to determine the absolute configuration of the stereogenic centers [14]. Single crystal diffraction analysis provides unambiguous assignment of the three-dimensional molecular geometry and confirms the proposed stereochemical arrangement [14]. This technique has been particularly valuable for distinguishing between enantiomers and establishing structure-activity relationships.

Infrared spectroscopy identifies characteristic absorption bands corresponding to carbonyl stretching vibrations from the lactone groups and carbon-oxygen stretching from the ether linkages [16]. Ultraviolet-visible spectroscopy provides information about electronic transitions and serves as a tool for monitoring compound purity and concentration [19].

Spectroscopic TechniqueKey CharacteristicsApplication
Proton Nuclear Magnetic ResonanceRing proton chemical shiftsStructure confirmation
Carbon-13 Nuclear Magnetic ResonanceCarbon framework elucidationConnectivity analysis
Mass SpectrometryMolecular ion at m/z 298Fragmentation studies
X-ray CrystallographyAbsolute configurationStereochemical assignment
Infrared SpectroscopyCarbonyl and ether stretchesFunctional group identification
Ultraviolet-Visible SpectroscopyElectronic transitionsPurity assessment

Total Synthesis Pathways

The total synthesis of (+)-strigolactone GR24 has evolved significantly since its first preparation, with multiple synthetic routes developed to address challenges of scalability, stereoselectivity, and economic viability. The compound's tricyclic ABC ring system connected to a D-ring via an enol ether bridge presents unique synthetic challenges that have driven innovation in synthetic methodology [1] [2] [3].

Palladium-Catalyzed Cascade Approach

Recent advances have demonstrated the power of palladium-catalyzed cascade reactions for strigolactone synthesis. This methodology employs a carbonylation/carbocyclization/carbonylation/alkoxylation cascade that forms three carbon-carbon bonds and one carbon-oxygen bond in a single step [1]. The approach has been successfully scaled to gram quantities, with compound 3m synthesized in 62% yield from substrate 4m. The key oxidative cyclization step utilizes p-xylene as the optimal solvent, facilitating aromatization under oxygen atmosphere at elevated temperatures to afford the A-ring precursor 5b in 72% yield [1].

Classical Indanone-Based Route

The traditional synthesis pathway begins with 1-indanone as the starting material and remains one of the most reliable approaches for multigram preparations [4] [5] [6]. This route involves α-functionalization of the indanone, followed by reduction and lactonization to construct the ABC tricyclic framework. The methodology has been refined over decades and continues to serve as a benchmark for synthetic efficiency [7].

Biomimetic and Contra-Biomimetic Strategies

Innovative cyclization strategies have emerged that either mimic or deliberately contrast natural biosynthetic pathways. The contra-biomimetic nucleophilic cyclization cascade represents a particularly elegant approach, providing the tricyclic core of hydroxy-GR24 derivatives in a single step with high efficiency [8] [9].

Stereoselective Synthesis Strategies

Stereochemical control represents a critical aspect of GR24 synthesis, as biological activity is highly dependent on absolute configuration. Multiple approaches have been developed to access enantiomerically pure material [3] [10] [11] [12].

Asymmetric Transfer Hydrogenation

The Noyori transfer hydrogenation methodology has proven particularly effective for stereoselective GR24 synthesis. Using ruthenium catalysts with chiral ligands, this approach achieves exceptional enantioselectivities (>99% enantiomeric excess) while providing a cost-effective alternative to traditional methods [3] [10]. The reaction employs formic acid and diisopropylethylamine as hydrogen sources, with RuCl(p-cymene)[(S,S)-Ts-DPEN] as the catalyst, operating at 45°C in dichloromethane [1].

Dynamic Kinetic Resolution

Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids has been successfully applied to GR24 synthesis through dynamic kinetic resolution. This methodology utilizes formic acid-triethylamine azeotrope as the hydrogen source, achieving excellent yields (up to 92%) with outstanding diastereoselectivities (>20:1 dr) and enantioselectivities (99% ee) [11].

Kinetic Resolution Strategies

Stereoselective Noyori transfer hydrogenation has been employed for kinetic resolution, enabling the synthesis of any enantiomerically enriched stereoisomer of hydroxy-GR24 derivatives. This approach provides access to all four possible stereoisomers of GR24, allowing for comprehensive structure-activity relationship studies [8] [9] [12].

Chiral Auxiliary Methods

The use of homochiral latent D-rings has proven effective for stereocontrolled synthesis. This approach involves coupling enantiomerically pure ABC fragments with optically active D-ring precursors, ensuring complete stereocontrol throughout the synthetic sequence [12].

Precursor-Based Synthesis from 1-Indanone

The 1-indanone-based synthetic route remains the most extensively studied and reliable approach for GR24 preparation [4] [5] [13] [6]. This methodology has been optimized for various synthetic scales and modified to accommodate different substitution patterns.

Traditional Approach

The established 1-indanone route proceeds through several key transformations: ethoxycarbonyl introduction via Stobbe condensation or related methods, followed by α-alkylation with bromoacetate derivatives [5] [13]. Subsequent hydrolysis and decarboxylation yield the key intermediate, which undergoes reduction with sodium borohydride and acid-catalyzed lactonization to provide the ABC tricyclic framework [4] [6].

Optimized Conditions

Recent optimizations have focused on improving atom efficiency and reducing environmental impact. The Stobbe condensation approach using dimethyl succinate with substituted benzaldehydes provides high yields (60-90%) while utilizing inexpensive starting materials [5]. Subsequent transposition of ester functionality and reduction of double bonds generates versatile building blocks for intramolecular Friedel-Crafts acylation.

Substituent Effects

The 1-indanone methodology has been successfully extended to prepare substituted analogs, including dimethyl-substituted variants. Studies using 3,4-dimethylbenzaldehyde and 2,5-dimethylbenzaldehyde have demonstrated the synthetic versatility of this approach, though bioactivity generally decreases with increased substitution [5].

Mechanistic Considerations

The intramolecular Friedel-Crafts acylation step requires careful optimization of reaction conditions to prevent racemization. Studies have shown that acid chloride intermediates can undergo racemization via ketene-type intermediates under acidic conditions, necessitating careful temperature and time control [5].

Optimization of Synthetic Routes

Continuous optimization efforts have focused on improving yields, reducing reaction times, and enhancing scalability while maintaining stereochemical integrity [1] [14] [15] [16].

Solvent Optimization

Systematic solvent screening has identified optimal conditions for key transformations. For oxidative cyclization reactions, p-xylene provides superior results compared to other aromatic solvents, facilitating desired aromatization at elevated temperatures under oxygen atmosphere [1]. Dichloromethane remains the solvent of choice for reduction and coupling reactions due to its compatibility with sensitive intermediates.

Temperature Control

Precise temperature control has emerged as critical for maintaining stereochemical integrity. Oxidative transformations typically proceed optimally at 0°C, while asymmetric transfer hydrogenations require 45°C for optimal selectivity [1]. Cyclization reactions generally benefit from elevated temperatures (80°C), though careful monitoring prevents epimerization at sensitive stereocenters.

Catalyst Loading Optimization

Systematic studies have established optimal catalyst loadings for various transformations. Palladium catalysts typically require 10 mol% loading for oxidative cyclizations, while ruthenium-based asymmetric transfer hydrogenation catalysts can operate effectively at 2 mol% loading [1] [3].

Work-up and Purification

Optimization of work-up procedures has focused on minimizing product degradation while maintaining efficiency. Column chromatography using carefully optimized eluent systems (petroleum ether/ethyl acetate mixtures with acetic acid additives) provides excellent separation of diastereomeric products [17] [18].

Scalable Production Methodologies

The development of scalable synthetic routes has been driven by increasing demand for GR24 in agricultural applications and research studies [1] [19] [20].

Gram-Scale Synthesis

The palladium-catalyzed cascade methodology has been successfully demonstrated on gram scale, producing compound 3m in 62% yield from readily available starting materials [1] [19]. This approach represents a significant advancement in scalable strigolactone synthesis, providing access to multi-gram quantities of material through efficient one-pot transformations.

Process Optimization

Industrial-scale considerations have led to the development of more robust synthetic procedures. The use of microwave irradiation and ultrasonic activation has provided environmentally friendly alternatives to traditional heating methods, reducing reaction times while maintaining or improving yields [14] [15] [16].

Economic Considerations

Cost-effective synthetic routes have been developed using inexpensive starting materials and avoiding precious metal catalysts where possible. The optimized 1-indanone route utilizes readily available reagents and has been scaled to provide material at reasonable cost for agricultural applications [5] [7].

Safety and Environmental Impact

Green chemistry principles have been increasingly incorporated into GR24 synthesis. Non-conventional methodologies utilizing microwave irradiation, ultrasonic activation, and high-pressure conditions have reduced solvent usage and eliminated hazardous reagents while improving overall efficiency [14] [15] [16].

Synthesis of Isotopically Labeled (+)-GR24 Analogs

The development of isotopically labeled GR24 analogs has become increasingly important for metabolic studies, mechanistic investigations, and analytical method development [21] [22].

Deuterated Analogs

Deuterium incorporation strategies have been developed for various positions within the GR24 structure. Selective deuteration at specific positions can be achieved through carefully designed synthetic routes utilizing deuterated reagents such as sodium borodeuteride (NaBD₄) and deuterium gas in the presence of palladium catalysts [21].

Synthetic Approaches

Multiple methodologies have been employed for deuterium incorporation, including reductive deuteration using ex situ generated D₂ gas from D₂O [23]. This approach provides a safe and economical deuterium source while enabling late-stage functionalization of complex molecules.

Analytical Applications

Isotopically labeled GR24 analogs serve as internal standards for quantitative analysis of endogenous strigolactones in plant tissues. Ultra-high-performance liquid chromatography-tandem mass spectrometry methods have been developed using deuterium-labeled fabacyl acetate and orobanchyl acetate as internal standards [22].

Metabolic Studies

Isotopically labeled compounds enable detailed investigation of strigolactone metabolism and transport in plant systems. These tools have proven invaluable for understanding the biochemical fate of synthetic strigolactones in biological systems and optimizing application protocols for agricultural use.

Dates

Last modified: 08-15-2023

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